H-Tyr-Gly-Gly-Phe-Leu-Lys-OH, also known as a peptide, is a specific sequence of amino acids that plays a significant role in various biological functions. This compound is characterized by its unique structure and properties, which allow it to interact with biological systems effectively. The peptide consists of the amino acids tyrosine, glycine, phenylalanine, leucine, and lysine, arranged in a specific order that contributes to its functionality.
This peptide can be synthesized through various methods in laboratory settings, particularly in the fields of biochemistry and medicinal chemistry. It is often utilized in research related to peptide synthesis and biological activity.
H-Tyr-Gly-Gly-Phe-Leu-Lys-OH falls under the category of bioactive peptides. These peptides are known for their ability to influence physiological processes and are often studied for their potential therapeutic applications.
The synthesis of H-Tyr-Gly-Gly-Phe-Leu-Lys-OH can be achieved through two primary methods:
H-Tyr-Gly-Gly-Phe-Leu-Lys-OH can undergo various chemical reactions:
Common reagents for these reactions include:
The mechanism of action for H-Tyr-Gly-Gly-Phe-Leu-Lys-OH involves its interaction with specific receptors or enzymes within biological systems. Upon binding, it can modulate receptor activity, influencing various signaling pathways that affect cellular responses.
H-Tyr-Gly-Gly-Phe-Leu-Lys-OH has several scientific applications:
The hexapeptide H-Tyr-Gly-Gly-Phe-Leu-Lys-OH originates from larger precursor proteins encoded by specific genomic loci. The human proenkephalin gene (PENK), located on chromosome 8q23-q24, and the prodynorphin gene (PDYN), on chromosome 20p13, encode polyprotein precursors that undergo post-translational proteolytic cleavage to yield bioactive peptides [5] [7]. These precursors contain multiple copies of conserved opioid core sequences (Tyr-Gly-Gly-Phe) flanked by paired basic residues (Lys-Arg, Arg-Arg) that serve as recognition sites for prohormone convertases (PC1/3 and PC2). Proteolytic processing occurs in trans-Golgi networks and secretory vesicles, where endopeptidases cleave at these sites, followed by carboxypeptidase E removal of basic residues to generate mature peptides [7] [9].
Table 1: Key Cleavage Sites in Precursor Proteins Relevant to H-Tyr-Gly-Gly-Phe-Leu-Lys-OH
Precursor | Cleavage Sites | Resulting Peptide Fragments | Enzymes Involved |
---|---|---|---|
Proenkephalin | Lys-Arg, Arg-Arg | Met/Leu-enkephalin, Extended enkephalins | PC1/3, PC2, Carboxypeptidase E |
Prodynorphin | Arg-Arg, Lys-Arg | Dynorphin A, Dynorphin B, α-Neoendorphin | PC2, Carboxypeptidase E |
Common | Lys residues | H-Tyr-Gly-Gly-Phe-Leu-Lys-OH | Tissue-specific convertases |
Proenkephalin (PENK) primarily generates Met-enkephalin (YGGFM) and Leu-enkephalin (YGGFL) but may yield extended peptides like H-Tyr-Gly-Gly-Phe-Leu-Lys-OH through alternative cleavage. This occurs when proteases cleave at single Lys residues instead of paired basics, leaving the C-terminal Lys extension intact [5] [7]. Conversely, prodynorphin (PDYN) processing typically produces dynorphin A (YGGFLRRIRPKLKWDNQ) and α-neoendorphin (YGGFLRKYPK) via canonical cleavage at Arg-Arg/Lys-Arg sites. However, tissue-specific processing in spinal cord or adrenal medulla can generate truncated analogs where Leu-enkephalin (YGGFL) is retained with C-terminal extensions (e.g., -Lys in H-Tyr-Gly-Gly-Phe-Leu-Lys-OH) [3] [9]. This divergence highlights:
The hexapeptide shares structural and biosynthetic parallels with other opioid fragments but exhibits distinct features:
Table 2: Comparative Analysis of Opioid Peptide Fragments
Peptide | Sequence | Precursor Origin | Key Cleavage Sites | Biological Significance |
---|---|---|---|---|
H-Tyr-Gly-Gly-Phe-Leu-Lys-OH | YGGFLL-OH | Proenkephalin/Prodynorphin | C-terminal Lys retention | Hybrid "message-address" motif; κ/μ opioid receptor modulation |
Dynorphin A (1–13) | YGGFLRRIRPKL-OH | Prodynorphin | Arg-Arg, Lys-Arg | High κ opioid receptor (KOR) affinity |
β-Endorphin | YGGFMTSEKSQTPLVTLFKNAIIKNAYKKGE-OH | Proopiomelanocortin (POMC) | Lys-Lys, Arg-Arg | μ opioid receptor (MOR) agonism |
α-Neoendorphin | YGGFLRKYPK-OH | Prodynorphin | Lys-Arg | KOR selectivity |
Structural Implications: The Leu-Lys C-terminus introduces amphipathicity, potentially enhancing membrane interaction—a feature shared with dynorphin A’s membrane-binding helical domain (residues 5–9) [3] [9]. This contrasts with β-endorphin’s extended hydrophilic C-terminus.
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 120026-55-3